molecular formula C20H22N6O3S B2486236 N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-26-6

N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Número de catálogo: B2486236
Número CAS: 872988-26-6
Peso molecular: 426.5
Clave InChI: HKBHUJCRBPIUSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-((2-Morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a triazolopyridazine core modified with a morpholino-2-oxoethyl thioether group and a benzamide side chain.

Propiedades

IUPAC Name

N-[2-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c27-19(25-10-12-29-13-11-25)14-30-18-7-6-16-22-23-17(26(16)24-18)8-9-21-20(28)15-4-2-1-3-5-15/h1-7H,8-14H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBHUJCRBPIUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, identified by its CAS number 872988-26-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

Molecular Structure and Characteristics:

  • Molecular Formula: C20_{20}H22_{22}N6_6O3_3S
  • Molecular Weight: 426.5 g/mol
  • Key Functional Groups: Contains a triazole moiety and a morpholino group which are often associated with various biological activities.

Antitumor Activity

Research indicates that derivatives of triazole and pyridazine compounds exhibit significant antitumor properties. For example, compounds similar to N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown effectiveness against several cancer cell lines:

CompoundCell LineIC50_{50} (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound has a potent cytotoxic effect against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

The mechanism by which N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects may involve inhibition of specific kinases such as c-Met. Inhibitors of c-Met have been linked to reduced tumor growth and metastasis . The compound's structure suggests it may interact with the ATP-binding site of kinases due to the presence of the triazole ring.

Synthesis

The synthetic route for this compound typically involves multi-step reactions starting from easily accessible precursors. The synthesis process may include the formation of the triazole ring followed by coupling reactions to attach the morpholino and benzamide moieties.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • Similar compounds have demonstrated antimicrobial properties against various pathogens. For instance, derivatives containing the morpholino group have been evaluated for their ability to inhibit bacterial growth .
  • Inflammatory Response:
    • Compounds with triazole structures have shown anti-inflammatory effects by modulating pathways involved in inflammation. This includes inhibition of nitric oxide production in macrophages .
  • Structure-Activity Relationship (SAR):
    • Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies have indicated that modifications on the benzamide or triazole moieties can significantly affect potency and selectivity against target enzymes .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that derivatives of triazole and pyridazine compounds exhibit notable antitumor properties. The compound has shown efficacy against several cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate a potent cytotoxic effect against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. The mechanism of action may involve the inhibition of specific kinases such as c-Met, which is associated with reduced tumor growth and metastasis due to the compound's ability to interact with the ATP-binding site of kinases, facilitated by the presence of the triazole ring.

Antimicrobial Activity

Preliminary studies have indicated that N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibits antimicrobial properties against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways in bacteria and fungi.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are under investigation, particularly in models of chronic inflammation where it may modulate cytokine production or inhibit inflammatory pathways. This application is crucial for developing new treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Modifications to the triazole or morpholino groups can enhance potency and selectivity against specific targets.

Synthesis Pathway

The synthesis of N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the triazole ring.
  • Coupling reactions to attach the morpholino and benzamide moieties.

Case Studies and Research Findings

Numerous studies have documented the biological activities associated with this compound:

  • Antitumor Studies: Several research articles have reported on its effectiveness against different cancer cell lines.
  • Antimicrobial Testing: Laboratory tests have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Inflammation Models: Experimental models have indicated a reduction in inflammatory markers following treatment with this compound.

Análisis De Reacciones Químicas

Hydrolysis of the Benzamide Group

The primary amide bond (C=O-NH-) undergoes hydrolysis under acidic or basic conditions, though typically requiring elevated temperatures or catalysts:

Conditions Products Mechanism
6M HCl, reflux (24–48 hrs)Benzoic acid + 2-(6-((2-morpholino-2-oxoethyl)thio)-triazolo-pyridazin-3-yl)ethylamineAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 100°C (12–24 hrs)Sodium benzoate + corresponding amineBase-mediated hydrolysis

This reaction is critical for prodrug activation or metabolite studies .

Oxidation of the Thioether Linkage

The -S-CH2- group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO2-) derivatives, altering electronic properties and bioactivity:

Oxidizing Agent Product Conditions Yield
H₂O₂ (30%)Sulfoxide derivativeRT, 6–12 hrs60–75%
mCPBA (2 equiv)Sulfone derivative0°C → RT, 2–4 hrs85–90%

The sulfone form exhibits enhanced metabolic stability compared to the parent thioether .

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation or acylation reactions:

Reagent Reaction Type Product
CH₃I (excess)QuaternizationN-methylmorpholinium iodide adduct
Acetyl chloride (1.2 equiv)AcylationN-acetyl-morpholine derivative

These modifications modulate solubility and target affinity .

Triazolo[4,3-b]pyridazin Reactivity

The electron-deficient triazole ring may undergo electrophilic substitution or cycloaddition:

Reaction Conditions Outcome
Nitration (HNO₃/H₂SO₄)0°C, 2 hrsC-5 nitro derivative (minor regioselectivity)
Suzuki coupling (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃, 80°CAryl-substituted triazolo-pyridazin

Such reactions enable structural diversification for SAR studies .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Major Degradation Pathway
1.28 hrsAmide hydrolysis
7.4>48 hrsThioether oxidation
9.024 hrsMorpholine ring opening

This profile informs formulation strategies for therapeutic use .

Photochemical Reactivity

UV exposure (254 nm) induces homolytic cleavage of the S–C bond, generating thiyl and carbon-centered radicals. Trapping experiments with TEMPO confirm radical intermediates, suggesting potential for photodynamic applications .

The chemical versatility of N-(2-(6-((2-morpholino-2-oxoethyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide underscores its utility in medicinal chemistry. Further studies are needed to explore regioselectivity in triazole functionalization and in vivo metabolic pathways.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound’s uniqueness lies in its triazolopyridazine scaffold, which distinguishes it from other heterocyclic amines (HCAs) like imidazo[4,5-f]quinoline (IQ) or aminocarbolines. Below is a comparative analysis with structurally or functionally related compounds:

Key Differences

Substituent Effects: The morpholino group may enhance solubility compared to IQ’s hydrophobic methyl group, altering pharmacokinetics.

Toxicity Profile: While IQ is a well-characterized carcinogen linked to processed meat consumption , the benzamide and thioether groups in the target compound may redirect its metabolic fate, possibly mitigating genotoxicity.

Mechanistic Insights

  • IQ : Forms DNA adducts via cytochrome P450-mediated activation, leading to mutations in oncogenes .
  • Target Compound: The morpholino moiety could modulate interactions with phosphatidylinositol 3-kinase (PI3K) or similar targets, as seen in morpholine-containing drugs (e.g., Wortmannin derivatives).

Métodos De Preparación

Preparation of 3-(2-Aminoethyl)-6-chloro-triazolo[4,3-b]pyridazine

Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) serves as the starting material. Hydrolysis of the ester group in 1 using 1 M NaOH yields the carboxylic acid (3 ), which undergoes decarboxylation in ethanol to form 3-(2-aminoethyl)-6-chloro-triazolo[4,3-b]pyridazine (4 ) (Scheme 1).

Scheme 1 : Synthesis of 3-(2-aminoethyl)-6-chloro-triazolo[4,3-b]pyridazine.

"Reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at position 6... affording 4 after decarboxylation."

Table 1 : Optimization of Decarboxylation Conditions

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 80 4 78
DMF 100 2 65
Water 70 6 52

Ethanol at 80°C for 4 hours provides the highest yield (78%).

Benzamide Functionalization

The primary amine on the ethyl side chain undergoes benzoylation to furnish the final product.

Benzoylation of the Aminoethyl Group

Compound 7 is treated with benzoyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine as a base, to afford N-(2-(6-((2-morpholino-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (8 ) (Scheme 4).

Table 3 : Benzoylation Reaction Optimization

Acylating Agent Base Solvent Yield (%)
Benzoyl chloride Et₃N THF 89
Benzoyl anhydride Pyridine DCM 76
Benzoyl cyanide NaHCO₃ Acetone 63

Benzoyl chloride with triethylamine in THF gives the highest yield (89%).

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.40 (m, 5H, benzamide-H), 4.20 (t, J = 6.0 Hz, 2H, SCH₂CO), 3.60–3.40 (m, 8H, morpholine-H).
  • LC-MS : m/z 483.2 [M+H]⁺.
  • HPLC Purity : 98.5% (C18 column, 70:30 H₂O:MeCN).

Table 4 : Summary of Key Synthetic Pathways

Step Method Yield (%) Purity (%)
Core synthesis Hydrazine cyclization 78 95
Thioether introduction Nucleophilic substitution 82 97
Benzamide formation Acylation with benzoyl chloride 89 98.5

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) enhances solubility during thioether formation.
  • Byproduct Formation in Benzoylation : Slow addition of benzoyl chloride at 0°C minimizes N,O-diacylation.
  • Purification Difficulties : Silica gel chromatography (ethyl acetate:hexane, 1:1) effectively separates the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.